Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate
Description
Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate (CAS: 57258-90-9) is a polycyclic organic compound featuring a fused indenone core (1,3-dioxo-1H-indene) substituted with a 3-hydroxyquinoline moiety at the 2-position and an ethyl ester group at the 5-position. Its molecular formula is C21H15NO5, and it is structurally characterized by conjugated carbonyl groups and a hydrogen-bond-capable hydroxyl group on the quinoline ring . The compound was first registered in 2018, indicating its relatively recent emergence in chemical databases .
Properties
CAS No. |
57258-90-9 |
|---|---|
Molecular Formula |
C21H15NO5 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
ethyl 2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carboxylate |
InChI |
InChI=1S/C21H15NO5/c1-2-27-21(26)12-7-8-13-14(9-12)20(25)17(19(13)24)18-16(23)10-11-5-3-4-6-15(11)22-18/h3-10,17,23H,2H2,1H3 |
InChI Key |
DYCJYXMVABIVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Reagents
A representative preparation method, adapted from a closely related patent (CN105461552A), involves the following key stages:
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Salification | Reaction of 5-chloro-1-indone with methylcarbonate and sodium hydride in toluene under reflux | 5-chloro-1-indone, sodium hydride (0.75 mol), methylcarbonate (1.68 mol), toluene solvent, reflux for 1.5-3 hours | Toluene chosen for high boiling point and neutrality; controlled addition rate critical for yield |
| 2. Acidification | Addition of concentrated hydrochloric acid and ice mixture to reaction mixture, stirring and phase separation | Concentrated HCl and ice (mass ratio 1:10-12), pH adjusted to 2-3 | Ensures conversion to intermediate compound I and removal of impurities |
| 3. Oxidation and Coupling | Dissolution of intermediate in toluene with cinchonine, followed by dropwise addition of hydrogen phosphide cumene and intermediate | Cinchonine as chiral catalyst, temperature 40-45°C, incubation 12 hours | Enhances optical purity and yield; final product isolated by filtration |
This process yields the target compound with yields reported between 75% and 78%, and optical purity (enantiomeric excess) of 80-83%.
Reaction Conditions Optimization
- Solvent choice: Toluene is preferred due to its high boiling point and neutral character, which prevents side reactions and facilitates reflux conditions.
- Addition rate: Gradual addition of chloro-1-indone over 1.5-3 hours is critical; faster addition leads to incomplete reaction and lower yield.
- pH control: Maintaining the reaction mixture pH at 2-3 during acidification optimizes intermediate stability and extraction efficiency.
- Temperature control: Oxidation and coupling steps require 40-45°C to balance reaction rate and selectivity.
Molar Ratios and Stoichiometry
The molar ratios of reactants significantly influence yield and purity:
| Reactant | Molar Ratio (relative to 5-chloro-1-indone) |
|---|---|
| Sodium hydride | 2 to 3 equivalents |
| Methylcarbonate | 3.5 to 4.5 equivalents |
| Cinchonine (Xin Kening) | 0.08 to 0.1 equivalents |
| Hydrogen phosphide cumene | 1.5 to 2.5 equivalents |
These ratios are optimized to maximize conversion while minimizing side products.
Comparative Data Table of Preparation Parameters
| Parameter | Optimal Range | Effect on Outcome |
|---|---|---|
| Toluene to 5-chloro-1-indone mass ratio | 5-7:1 | Ensures proper solubility and reaction rate |
| Addition time of chloro-1-indone | 1.5-3 hours | Prevents incomplete reaction and product loss |
| pH after acidification | 2-3 | Maximizes intermediate stability |
| Reaction temperature (oxidation) | 40-45°C | Balances reaction speed and stereoselectivity |
| Yield | 75-78% | High yield for this class of compounds |
| Optical purity (enantiomeric excess) | 80-83% | Good chiral selectivity |
Additional Notes on Preparation
- The use of cinchonine as a chiral catalyst is crucial for achieving high optical purity.
- The preparation method improves upon prior art by reducing cost and increasing yield and enantiomeric excess.
- The process avoids harsh conditions that could degrade sensitive functional groups like the hydroxyquinolyl moiety.
- The final product is isolated by suction filtration, indicating solid-state isolation and purification.
Summary of Research Findings
- The preparation method described in patent CN105461552A represents the most detailed and optimized synthetic route for ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate or closely related analogs.
- Key improvements include the use of toluene as solvent, controlled reagent addition, and chiral catalysis to enhance yield and purity.
- The process is scalable and suitable for industrial applications given its reproducibility and cost-effectiveness.
- No contradictory or alternative preparation methods with comparable data were found in the evaluated English literature and patents.
Chemical Reactions Analysis
Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Its anti-inflammatory properties are valuable in the development of anti-inflammatory drugs.
Industry: The compound is used in the production of dyes and pigments due to its chemical stability and color properties
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate
- CAS : 78333-60-5
- Molecular Formula: C20H13NO5
- Key Differences : Replacing the ethyl ester with a methyl group reduces the molecular weight (347.32 g/mol vs. 369.35 g/mol for the ethyl variant) and slightly increases density (1.451 g/cm³) due to reduced steric bulk .
3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Structure: Features an isoindolone core with a phenyl substituent instead of a quinoline ring.
- Key Differences: Absence of the ester group and quinoline moiety reduces hydrogen-bonding capacity and conjugation, leading to lower thermal stability (decomposition observed at ~200°C vs. higher stability in the ethyl carboxylate derivative) .
3-Oxo-2,3-dihydro-1H-inden-4-yl acetate
- Structure: Contains an acetoxy group at the 4-position of the indenone ring.
- Key Differences : The acetate group enhances electrophilicity at the carbonyl, making it more reactive in nucleophilic additions compared to the ethyl carboxylate analogue .
Physical and Chemical Properties
| Property | This compound | Methyl Analog | 3-Hydroxy-2-phenyl-isoindol-1-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 369.35 | 347.32 | 239.24 |
| Density (g/cm³) | ~1.4 (estimated) | 1.451 | 1.32 |
| Boiling Point (°C) | ~592 (estimated) | 592 | Decomposes at 200 |
| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) |
| Solubility | Low in water; soluble in DMSO, acetone | Similar to ethyl variant | Moderate in polar aprotic solvents |
Crystallographic and Hydrogen-Bonding Behavior
- The ethyl carboxylate derivative’s crystal structure is likely stabilized by C–H⋯O and O–H⋯N interactions, as seen in related indenone-quinoline hybrids .
- In contrast, the methyl analogue’s smaller ester group may lead to tighter crystal packing, as evidenced by its higher density . Graph-set analysis (e.g., R2<sup>2</sup>(8) motifs) would further differentiate hydrogen-bonding networks .
Q & A
(Basic) What synthetic strategies are effective for preparing Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate?
A one-pot multicomponent reaction involving phenylhydrazines, dialkyl acetylenedicarboxylates, and ninhydrin under mild, catalyst-free conditions has been optimized for analogous indene derivatives. This method yields functionalized pyrazole-indene hybrids with simplicity and good efficiency (70–85% yields). Key parameters include stoichiometric ratios (1:1:1), ambient temperature, and short reaction times (4–6 hours). Post-synthesis purification via column chromatography is recommended for isolating the target compound .
(Advanced) How can enantiomeric purity be achieved during synthesis?
Dynamic kinetic resolution (DKR) using immobilized lipase B (CAL-B) with a racemization catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) enables enantioselective synthesis. For methyl indene carboxylates, this approach achieved 95% enantiomeric excess (ee) within 24 hours. Reaction conditions (solvent: toluene, 40°C) and enzyme loading (10–20 mg/mL) must be optimized to minimize side reactions and maximize yield .
(Advanced) How is the therapeutic potential of this compound evaluated in cancer research?
Representative indene derivatives (e.g., DDR1 inhibitors) are tested using:
- In vitro assays : DDR1 kinase inhibition (IC₅₀ values ≤15 nM) and collagen-induced epithelial-mesenchymal transition (EMT) suppression.
- In vivo models : Orthotopic pancreatic cancer mouse models, where tumor volume reduction and metastasis inhibition are quantified via bioluminescence imaging and histopathology. Dose-response studies (10–50 mg/kg, oral) validate efficacy and toxicity .
(Basic) What spectroscopic methods confirm the compound’s structure?
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of indanedione) and ~3200–3500 cm⁻¹ (O-H stretch of quinoline).
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), ester methyl groups (δ 1.2–1.4 ppm), and hydroxy proton (δ 10–12 ppm).
- ¹³C NMR : Carbonyl carbons (δ 165–185 ppm), quinolyl carbons (δ 110–160 ppm).
- EI-MS : Molecular ion peak at m/z corresponding to C₂₁H₁₅NO₆ (e.g., [M]⁺ at 377.3) .
(Advanced) How is crystallographic data analyzed for this compound?
High-resolution X-ray diffraction data refined using SHELX programs (SHELXL for refinement, SHELXS for structure solution) resolve bond lengths, angles, and torsion angles. For indene-quinoline hybrids, hydrogen bonding networks (e.g., O-H···O interactions) are mapped using CrystalExplorer. Twinning and disorder are addressed with the TWIN/BASF commands in SHELXL .
(Basic) What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation reported for similar compounds).
- Regulatory compliance : Follow COSHH guidelines for storage (20–25°C, desiccated) and disposal .
(Advanced) How do hydrogen-bonding motifs influence crystallization?
Graph set analysis (Etter’s methodology) identifies recurring motifs like R₂²(8) rings (quinolyl O-H···O=C indene interactions) and C(6) chains (π-π stacking). These motifs dictate solubility, melting points, and polymorph stability. For example, strong intermolecular H-bonds correlate with higher melting points (>250°C) .
(Advanced) What computational methods predict biological activity?
- Docking studies : AutoDock Vina models ligand-DDR1 interactions (binding energy ≤ -9 kcal/mol).
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns.
- ADMET prediction : SwissADME estimates bioavailability (TPSA ≤ 140 Ų) and CYP450 inhibition risks .
(Basic) How is purity assessed post-synthesis?
- HPLC : C18 column (4.6 × 250 mm), mobile phase (acetonitrile:water, 70:30), flow rate 1 mL/min, UV detection at 254 nm. Purity ≥95% is required for biological testing.
- TLC : Silica gel 60 F₂₅₄, eluent (ethyl acetate:hexane, 1:1), Rf ~0.5 .
(Advanced) How are stability and degradation profiles studied?
- Forced degradation : Expose to heat (80°C, 48 hours), UV light (254 nm, 72 hours), and acidic/alkaline conditions (0.1M HCl/NaOH, 24 hours).
- LC-MS/MS : Identifies degradation products (e.g., hydrolysis of ester groups to carboxylic acids). Stability-indicating methods validate shelf-life under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
